Alpha‑1 vs. Alpha‑2 Adrenoceptor Selectivity Inversion Relative to Yohimbine
In a direct head‑to‑head comparison using pithed rat models, the octahydroindolo[2,3‑a]quinolizidine scaffold (designated (−)IQ) exhibited a receptor selectivity rank order opposite to that of yohimbine, the canonical benz[g]indolo[2,3‑a]quinolizidine alkaloid [1]. For alpha‑1 adrenoceptor blockade assessed by methoxamine pressor response, the potency order was (−)IQ > yohimbine > dihydrocorynantheine > β‑yohimbine, with (−)IQ being more potent than yohimbine [1]. For alpha‑2 blockade assessed by clonidine pressor response and cardioacceleration inhibition, the order inverted to yohimbine > β‑yohimbine > (−)IQ > dihydrocorynantheine [1]. This inversion demonstrates that the absence of the benz[g] extension in the indolo[2,3‑a]quinolizine core shifts adrenoceptor subtype preference from alpha‑2 selectivity toward alpha‑1 selectivity, a feature not predictable from simple ligand‑based similarity [1].
| Evidence Dimension | Alpha‑1 vs. alpha‑2 adrenoceptor blocking selectivity rank order |
|---|---|
| Target Compound Data | Indoloquinolizidine (−)IQ: alpha‑1 potency > yohimbine; alpha‑2 potency < yohimbine; overall selectivity profile alpha‑1‑preferring |
| Comparator Or Baseline | Yohimbine (benz[g]indolo[2,3‑a]quinolizidine): alpha‑2‑selective antagonist; alpha‑2 potency > beta‑yohimbine > (−)IQ |
| Quantified Difference | Rank order inversion: (−)IQ > yohimbine for alpha‑1, yohimbine > (−)IQ for alpha‑2; qualitative selectivity reversal |
| Conditions | Pithed rat model; pressor responses to methoxamine (alpha‑1) and clonidine (alpha‑2); electrically driven cardioacceleration inhibition by clonidine |
Why This Matters
For programs targeting alpha‑1‑mediated vasoconstriction with minimized alpha‑2‑mediated central effects, the indolo[2,3‑a]quinolizine scaffold provides a starting point with intrinsically different selectivity than the yohimbine template, enabling rational design of subtype‑selective agents.
- [1] Ito, Y.; Yano, S.; Watanabe, K.; Yamanaka, E.; Aimi, N.; Sakai, T. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. Chem. Pharm. Bull. 1990, 38, 1702–1706. https://doi.org/10.1248/cpb.38.1702 View Source
